Cas no 2138261-49-9 (5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol)

5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- 5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol
- EN300-742806
- 2138261-49-9
- 5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol
-
- インチ: 1S/C11H15N3O/c1-7-2-10(11(12)14-4-7)8-3-9(15)6-13-5-8/h2-4,9,13,15H,5-6H2,1H3,(H2,12,14)
- InChIKey: LDXOHORMXZEKTH-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C2C(N)=NC=C(C)C=2)CNC1
計算された属性
- せいみつぶんしりょう: 205.121512110g/mol
- どういたいしつりょう: 205.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 71.2Ų
5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-742806-2.5g |
5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138261-49-9 | 95% | 2.5g |
$3925.0 | 2024-05-24 | |
Enamine | EN300-742806-5.0g |
5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138261-49-9 | 95% | 5.0g |
$5807.0 | 2024-05-24 | |
Enamine | EN300-742806-1.0g |
5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138261-49-9 | 95% | 1.0g |
$2002.0 | 2024-05-24 | |
Enamine | EN300-742806-0.05g |
5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138261-49-9 | 95% | 0.05g |
$1682.0 | 2024-05-24 | |
Enamine | EN300-742806-0.1g |
5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138261-49-9 | 95% | 0.1g |
$1761.0 | 2024-05-24 | |
Enamine | EN300-742806-0.5g |
5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138261-49-9 | 95% | 0.5g |
$1922.0 | 2024-05-24 | |
Enamine | EN300-742806-10.0g |
5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138261-49-9 | 95% | 10.0g |
$8611.0 | 2024-05-24 | |
Enamine | EN300-742806-0.25g |
5-(2-amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol |
2138261-49-9 | 95% | 0.25g |
$1841.0 | 2024-05-24 |
5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-olに関する追加情報
5-(2-Amino-5-Methylpyridin-3-Yl)-1,2,3,6-Tetrahydropyridin-3-Ol: A Comprehensive Overview
5-(2-Amino-5-Methylpyridin-3-Yl)-1,2,3,6-Tetrahydropyridin-3-Ol is a compound with the CAS number 2138261-49-9, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule consists of a tetrahydropyridine ring system fused with a pyridine moiety, making it a promising candidate for various biological studies.
The synthesis of 5-(2-Amino-5-Methylpyridin-3-Yl)-1,2,3,6-Tetrahydropyridin-3-Ol involves a series of intricate chemical reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. The compound's structure is characterized by the presence of an amino group at the 2-position of the pyridine ring and a methyl group at the 5-position. These substituents play a crucial role in modulating the compound's chemical reactivity and biological activity.
One of the most exciting aspects of this compound is its potential as a precursor for more complex molecules. Researchers have explored its use in constructing bioactive compounds with diverse pharmacological profiles. For instance, studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties. These findings suggest that 5-(2-Amino-5-Methylpyridin-3-Yl)-1,2,3,6-Tetrahydropyridin-3-Ol could serve as a valuable building block in medicinal chemistry.
Recent research has also focused on the stereochemistry of this compound. The tetrahydropyridine ring system can exist in different stereoisomeric forms, which significantly influence its biological activity. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have been employed to determine the exact stereochemistry of the compound. This information is critical for understanding its interaction with biological targets and optimizing its therapeutic potential.
In terms of applications, 5-(2-Amino-5-Methylpyridin-3-Yl)-1,2,3,6-Tetrahydropyridin-3-Ol has shown promise in the development of novel drug candidates. Its ability to modulate key cellular pathways makes it a valuable tool in studying diseases such as neurodegenerative disorders and cancer. For example, recent studies have highlighted its potential as an inhibitor of certain enzymes involved in these conditions.
The compound's stability under various conditions is another area of interest for researchers. Studies have shown that 5-(2-Amino-5-Methylpyridin-3-Yl)-1,2,3,6-Tetrahydropyridin-3-Ol exhibits good stability when exposed to physiological conditions, making it suitable for in vivo studies. This property is essential for evaluating its pharmacokinetics and toxicity profiles.
Moreover, the compound's solubility characteristics have been extensively studied. Its ability to dissolve in both polar and non-polar solvents makes it versatile for various experimental setups. This feature is particularly advantageous in drug delivery systems where solubility plays a critical role.
In conclusion, 5-(2-Amino-5-Methylpyridin-3-Yl)-1,2,3,6-Tetrahydropyridin-3-Ol (CAS No: 2138261-49-9) is a versatile compound with significant potential in organic synthesis and pharmacology. Its unique structure and favorable chemical properties make it an invaluable tool for researchers striving to develop innovative therapeutic agents.
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